EGFR Wild-Type Kinase Inhibition Potency: Target Compound vs. 6-Fluoro Analog
In a direct head-to-head enzymatic assay, the target compound (6-ethoxy) demonstrated an IC50 of 22 nM against wild-type EGFR, whereas the 6-fluoro analog exhibited an IC50 of 180 nM under identical conditions . The 8-fold improvement in potency is attributed to the ethoxy group's enhanced van der Waals interactions with the enzyme's hydrophobic back pocket.
| Evidence Dimension | IC50 for wild-type EGFR kinase inhibition |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide : 180 nM |
| Quantified Difference | 8.2-fold lower IC50 (more potent) |
| Conditions | In vitro EGFR kinase assay, 30 min preincubation, ATP at Km |
Why This Matters
Higher intrinsic potency at the molecular target allows for lower compound usage in cellular assays and potentially wider therapeutic windows.
- [1] BindingDB. (2026). Affinity data for CHEMBL3883534 and related analogs. Retrieved from http://www.bindingdb.org View Source
